![molecular formula C20H22F2N6O6 B601795 Fluconazole Glucuronide CAS No. 136134-23-1](/img/structure/B601795.png)
Fluconazole Glucuronide
Übersicht
Beschreibung
Fluconazole Glucuronide is a metabolite of fluconazole, a widely used antifungal medication. Fluconazole itself is known for its efficacy in treating various fungal infections by inhibiting the synthesis of fungal cell membranes. The glucuronide form is produced through the process of glucuronidation, a major metabolic pathway that facilitates the detoxification and elimination of many xenobiotics and endogenous compounds .
Wirkmechanismus
Target of Action
Fluconazole Glucuronide, also known as Fluconazole beta-D-glucuronide, primarily targets the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme is crucial for the conversion of lanosterol to ergosterol, which is a key component of the fungal cell wall .
Mode of Action
This compound acts as a very selective inhibitor of the targeted enzyme . By inhibiting lanosterol 14-α-demethylase, it disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane . This results in the inhibition of cell growth and replication, thereby exerting its antifungal effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the conversion of lanosterol to ergosterol, it disrupts the integrity and function of the fungal cell membrane . This leads to increased membrane permeability and leakage of essential cellular components, ultimately resulting in cell death .
Pharmacokinetics
Fluconazole, the parent compound of this compound, exhibits high oral bioavailability (>90%), allowing for similar doses to be administered via intravenous and oral routes . It is predominantly eliminated via renal excretion, with approximately 80% of the administered dose measured in the urine as unchanged drug . About 11% of the dose is excreted in the urine as metabolites, including this compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the fungal cell membrane and inhibition of cell growth and replication . In addition to its antifungal effects, Fluconazole has also been found to exhibit neuroprotective properties and induce proliferation of neural progenitor cells in vitro and in vivo .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of bovine serum albumin (BSA) in in vitro experiments has been found to significantly reduce the Km values for Fluconazole glucuronidation, indicating an increased affinity of the enzyme for the substrate . Additionally, the drug’s pharmacokinetics and resultant efficacy can be affected by patient-specific factors such as renal function .
Biochemische Analyse
Biochemical Properties
Fluconazole Glucuronide is formed through the process of glucuronidation, a major metabolic pathway that facilitates efficient detoxification and elimination of many xenobiotics . This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes . Fluconazole is an inhibitor of UGT2B7 , indicating that this compound may interact with this enzyme during its formation.
Cellular Effects
Fluconazole, the parent compound of this compound, inhibits the synthesis of fungal cell membranes . Its elimination is predominantly via renal excretion with most of the dose recovered in urine as an unchanged and active drug
Molecular Mechanism
Fluconazole operates by inhibiting a fungal cytochrome P450 dependent enzyme called lanosterol 14-α-demethylase . This enzyme normally works to convert lanosterol to ergosterol, which is necessary for fungal cell wall synthesis
Temporal Effects in Laboratory Settings
Fluconazole has been shown to have neuroprotective effects over time in laboratory settings .
Dosage Effects in Animal Models
Studies on Fluconazole have shown that it can prevent neurite retraction and cell death in in vitro and in vivo models of toxicity .
Metabolic Pathways
This compound is involved in the glucuronidation pathway, a major metabolic pathway that facilitates efficient detoxification and elimination of many xenobiotics . This process is catalyzed by UGT enzymes .
Transport and Distribution
The glucuronide and sulfate metabolites of drugs typically have limited cell membrane permeability and subsequently, their distribution and excretion from the human body requires transport proteins . Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine and the intestinal lumen .
Subcellular Localization
Given that it is a metabolite of Fluconazole, it is likely to be found in the same subcellular locations as Fluconazole, which include the cytoplasm and possibly the endoplasmic reticulum where cytochrome P450 enzymes are located .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fluconazole Glucuronide involves the conjugation of fluconazole with glucuronic acid. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and the enzyme UGT, which facilitates the transfer of the glucuronic acid moiety to fluconazole .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods involving the use of recombinant UGT enzymes. These enzymes are expressed in microbial systems such as Escherichia coli or yeast, which are then used to catalyze the glucuronidation reaction on a large scale. The process is optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Fluconazole Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off by the enzyme β-glucuronidase, releasing the parent fluconazole molecule. This reaction is significant in the context of drug metabolism and excretion .
Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of β-glucuronidase and occurs under physiological conditions. The reaction can be studied in vitro using liver microsomes or other biological matrices that contain the enzyme .
Major Products Formed: The major product formed from the hydrolysis of this compound is fluconazole itself. This reaction is crucial for the recycling and reactivation of the parent drug within the body .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Drug Interactions
Fluconazole is an antifungal agent widely used in treating various fungal infections. Its metabolism involves glucuronidation, primarily mediated by UDP-glucuronosyltransferase enzymes (UGTs). Understanding the glucuronidation of fluconazole is crucial for predicting drug interactions, particularly with other medications that undergo similar metabolic pathways.
Inhibition of UGTs
Fluconazole has been identified as a selective inhibitor of UGT2B7, which plays a significant role in the metabolism of many drugs. A study demonstrated that fluconazole competitively inhibited the glucuronidation of zidovudine (AZT), leading to a marked increase in AZT plasma concentrations due to decreased clearance . The inhibition was quantified using kinetic constants, showing a reduction in AZT clearance by approximately 47.1% when fluconazole was coadministered .
Drug | UGT Involved | Effect of Fluconazole |
---|---|---|
Zidovudine | UGT2B7 | Decreased clearance by 47.1% |
Codeine | UGT2B7 | Inhibition observed (IC50 = 2500 µM) |
Other opioids | Various UGTs | Potential for increased plasma levels |
This inhibition can lead to significant clinical consequences, necessitating careful monitoring when fluconazole is prescribed alongside other medications metabolized by UGTs.
Therapeutic Implications
The glucuronidation pathway of fluconazole has implications for its therapeutic efficacy and safety profile. By understanding how fluconazole glucuronide interacts with other drugs, clinicians can better manage treatment regimens for patients with complex medication needs.
Case Study: Fixed Drug Eruption
A clinical case highlighted a fixed drug eruption associated with fluconazole use in a patient treated for recurrent vaginal candidiasis. The patient developed well-demarcated erythematous plaques after taking fluconazole, indicating a hypersensitivity reaction . This case underscores the importance of recognizing adverse drug reactions and the role of metabolic pathways in individual responses to medications.
Research Findings and Insights
Recent studies have focused on elucidating the metabolic pathways involving this compound. Research indicates that variations in UGT activity among individuals can lead to differences in drug metabolism and efficacy. For instance, genetic polymorphisms affecting UGT function may influence how patients respond to fluconazole treatment .
Novel Predictive Methods
Innovative methods combining in silico and in vitro approaches have been developed to predict human clearance rates for drugs like fluconazole. These methods aim to optimize drug development processes by providing insights into potential drug-drug interactions early in the development phase .
Vergleich Mit ähnlichen Verbindungen
Ketoconazole Glucuronide: Another glucuronide metabolite of an antifungal drug, ketoconazole. It shares similar metabolic pathways but differs in its chemical structure and pharmacokinetic properties.
Itraconazole Glucuronide: A metabolite of itraconazole, another triazole antifungal. .
Uniqueness: Fluconazole Glucuronide is unique due to the specific enzyme (UGT) involved in its formation and its role in the metabolism of fluconazole. Unlike other antifungal glucuronides, this compound is predominantly excreted unchanged in the urine, reflecting the high renal clearance of fluconazole .
Biologische Aktivität
Fluconazole glucuronide is a metabolite of fluconazole, an antifungal agent widely used in clinical settings. Understanding the biological activity of this compound is crucial for assessing its pharmacokinetic properties, potential drug interactions, and therapeutic efficacy. This article provides a comprehensive overview of the biological activity of this compound, focusing on its metabolic pathways, inhibition effects on UDP-glucuronosyltransferases (UGTs), and implications in drug-drug interactions.
Metabolism and Formation
Fluconazole is primarily metabolized in the liver, where it undergoes glucuronidation, a process facilitated by UGT enzymes. The principal enzyme involved in the glucuronidation of fluconazole is UGT2B7. This metabolic pathway results in the formation of this compound, which is considered an inactive metabolite. The kinetics of this reaction can be influenced by various factors including the presence of other drugs that may inhibit UGT activity.
Table 1: Key Enzymes Involved in Fluconazole Metabolism
Enzyme | Role in Metabolism | Inhibition Potential |
---|---|---|
UGT2B7 | Major enzyme for AZT glucuronidation | Selective inhibitor by fluconazole |
UGT2B4 | Minor role in drug metabolism | Less affected by fluconazole |
Inhibition of Glucuronidation
Fluconazole has been shown to inhibit the glucuronidation of various substrates, including zidovudine (AZT). Studies indicate that fluconazole can significantly decrease the formation of AZT glucuronide (GAZT) through competitive inhibition of UGT2B7. This inhibition can lead to increased plasma concentrations of AZT, potentially enhancing its therapeutic effects but also raising concerns about toxicity.
Key Findings from Research Studies
- Inhibition Kinetics : Fluconazole demonstrated concentration-dependent inhibition of AZT glucuronidation with values indicating substantial interaction potential. For example, studies have reported values ranging from 202 µM for fluconazole affecting UGT2B7 activity .
- Clinical Implications : Clinical studies have shown that co-administration of fluconazole can increase the area under the curve (AUC) for AZT significantly, suggesting that monitoring and potential dose adjustments may be necessary when these drugs are used together .
Case Studies and Clinical Observations
Several clinical observations highlight the impact of fluconazole on drug metabolism:
- Study on HIV Patients : A study involving HIV-infected patients receiving 400 mg/day of fluconazole showed a 47% decrease in AZT clearance due to inhibited glucuronidation, leading to a 1.92-fold increase in AUC .
- Polypharmacy Concerns : The interaction between fluconazole and other medications metabolized via UGT pathways (e.g., methadone) raises concerns about polypharmacy and necessitates careful management to avoid adverse effects .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6O7/c20-10-1-2-11(12(21)3-10)19(4-26-8-22-6-24-26,5-27-9-23-7-25-27)34-18-15(30)13(28)14(29)16(33-18)17(31)32/h1-3,6-9,13-16,18,28-30H,4-5H2,(H,31,32)/t13-,14-,15+,16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQIGLSHRFZUJD-RPUYLAQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747791 | |
Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136134-23-1 | |
Record name | Fluconazole glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136134231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUCONAZOLE GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH0107L73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.